Aminodiphenylmethane

Hydroamination Primary amine synthesis Catalysis

Choose Aminodiphenylmethane for its critical role in challenging peptide syntheses and catalytic cycles. Its unique benzhydryl group provides superior acid stability in Boc-strategy solid-phase peptide synthesis (BHAR resin), minimizing chain loss in long sequences. As a sterically demanding primary amine, it succeeds where simpler amines like benzylamine fail, as demonstrated in dimethyltitanocene-catalyzed hydroaminations and oxidative environments. Ensure your complex molecule syntheses proceed with the correct steric and electronic profile every time.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 91-00-9
Cat. No. B1666581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminodiphenylmethane
CAS91-00-9
Synonymsalpha-Phenylbenzylamine, Aminodiphenylmethane, Benzhydrylamine
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)N
InChIInChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2
InChIKeyMGHPNCMVUAKAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aminodiphenylmethane (CAS 91-00-9): Technical Specifications and Procurement Baseline for Benzhydrylamine Intermediates


Aminodiphenylmethane (ADM, CAS 91-00-9), also known as benzhydrylamine or α-phenylbenzylamine, is a primary amine of the diarylmethyl class characterized by a central methane carbon bonded to two phenyl rings and one amino group. It is a colorless to pale yellow liquid with a melting point of 12 °C, boiling point of 295 °C, and density of 1.063 g/mL at 25 °C . Its primary applications center on its utility as a protecting group in peptide synthesis, a chiral resolution auxiliary, and a synthon for introducing the benzhydryl moiety . The compound's commercial availability typically ranges from research-grade (≥97%) to industrial quantities, with storage requirements under inert gas at 2–8 °C due to air sensitivity and gradual CO₂ absorption .

Why Benzhydrylamine Cannot Be Swapped with Simpler Benzylamines or Diarylmethanols in Critical Synthetic Steps


Direct substitution of Aminodiphenylmethane with structurally related compounds—such as benzylamine (one phenyl ring) or benzhydrol (hydroxyl instead of amino)—is scientifically untenable due to profound differences in both steric bulk and electronic character. The benzhydryl group introduces significantly greater steric hindrance than a benzyl moiety, directly impacting nucleophilicity and regioselectivity in catalytic cycles [1]. Furthermore, the presence of two electron-rich aryl rings alters the basicity (pKa ~8.4) and acid-lability of the C–N bond in a manner not observed with monocyclic amines, rendering generic substitution in solid-phase peptide linkers or ammonia-equivalent reactions unreliable without complete re-optimization of conditions . The following quantitative evidence confirms these non-interchangeable profiles.

Aminodiphenylmethane (91-00-9): Differentiated Performance Data Against Key Analogs


Aminodiphenylmethane as an Ammonia Equivalent: Hydroamination Yield Profile vs. Benzylamine

Aminodiphenylmethane (1) functions as a viable ammonia equivalent in the dimethyltitanocene-catalyzed hydroamination of alkynes, whereas benzylamine exhibits 'very low reactivity' in this transformation [1]. Using 3 mol% Cp₂TiMe₂ at 110–120 °C for 72 h, the benzhydrylamine-derived imines are hydrogenatively cleaved to yield primary amines in 67% (for 1-phenyl-1-propyne), 70% (for 1-phenyl-1-butyne), and 59% (for 3-hexyne). Terminal alkynes give 20–41% yield [1]. This establishes benzhydrylamine as a privileged synthon for primary amines when ammonia gas or simpler alkyl amines fail.

Hydroamination Primary amine synthesis Catalysis

Oxidative Conversion to Carbonyls: Benzhydrylamine vs. Benzylamine Product Yields

Under identical oxidation conditions using iodosylbenzene and dichlorotris(triphenylphosphine)ruthenium(II), benzhydrylamine yields benzophenone in 14% yield, while benzylamine yields benzaldehyde in 39% yield [1]. This 25-percentage-point difference in yield highlights the substantial impact of the second phenyl group on oxidative transformation efficiency, making benzhydrylamine a less efficient choice for carbonyl generation but potentially a more stable intermediate for reactions requiring resistance to oxidation.

Oxidation Imine synthesis Steric effects

Acid Lability Profile of Benzhydrylamine Resins in Solid-Phase Peptide Synthesis

In Boc-based solid-phase peptide synthesis, the choice of resin directly influences cleavage time and overall yield. Benzhydrylamine resin (BHAR) demonstrates the highest acid stability among common resins, requiring 6 h of HF exposure for quantitative cleavage of a hydrophobic C-terminal sequence, compared to 2–3 h for p-methylbenzhydrylamine resin (MBHAR) and 4-(oxymethyl)-phenylacetamidomethyl resin (PAMR) [1]. The decreasing order of acid stability is BHAR > MBHAR ≅ PAMR > chloromethyl resin. This enhanced stability renders BHAR the preferred choice for synthesizing long peptides (>>40 residues) with hydrophilic C-termini, where premature chain loss in TFA would otherwise reduce yield by up to 35% [1].

Solid-phase peptide synthesis Resin cleavage HF lability

Synthesis of Enantiopure Benzhydrylamines from Benzhydrol Precursors

A series of para-substituted benzhydrylamines are synthesized from the corresponding benzhydrols via substitution with phenyl carbamate under acidic conditions, followed by basic hydrolysis . One unsymmetrical intermediate (3i) was resolved by preparative chiral chromatography, and subsequent deprotection led to enantiomerically pure benzhydrylamine . This route highlights benzhydrylamine's utility as a chiral amine building block, whereas benzhydrol itself cannot serve as an amine source. The method enables access to enantiopure benzhydrylamines for use in chiral resolution or asymmetric catalysis.

Chiral resolution Asymmetric synthesis Benzhydrol

Aminodiphenylmethane (91-00-9): Validated Application Scenarios for Procurement Justification


Synthesis of Primary Amines via Titanocene-Catalyzed Hydroamination

Aminodiphenylmethane is the ammonia equivalent of choice for the dimethyltitanocene-catalyzed hydroamination of bisaryl and alkyl aryl alkynes, where it yields primary amines in 59–70% isolated yield after hydrogenolytic cleavage. Benzylamine fails to react productively in this system [1]. This scenario is particularly relevant for preparing β-phenethylamines and related pharmaceutical building blocks.

Solid-Phase Peptide Synthesis Requiring High Acid Stability

Benzhydrylamine resin (BHAR) is the preferred solid support for Boc-strategy synthesis of long peptides (>40 residues) or sequences with hydrophilic C-termini, due to its superior acid stability (6 h HF cleavage time) compared to p-methylbenzhydrylamine resin (MBHAR, 2–3 h) [2]. This enhanced stability minimizes premature TFA-mediated chain loss, preserving up to 35% overall yield in challenging sequences [2].

Synthetic Routes Requiring Resistance to Oxidative Carbonyl Formation

Under oxidative conditions (iodosylbenzene/Ru catalyst), benzhydrylamine produces benzophenone in only 14% yield, whereas benzylamine yields benzaldehyde in 39% [3]. For transformations where the amine group must survive oxidizing environments, benzhydrylamine's lower oxidative lability provides a tangible advantage.

Preparation of Enantiopure Diarylmethylamine Building Blocks

Para-substituted benzhydrylamines can be synthesized from benzhydrol precursors and resolved to enantiopurity via carbamate intermediates . This pathway enables access to chiral benzhydrylamines for use in asymmetric catalysis, chiral resolution, or as advanced pharmaceutical intermediates, a function not directly accessible from benzhydrol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminodiphenylmethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.